molecular formula C18H19NO6 B604973 3BDO CAS No. 890405-51-3

3BDO

カタログ番号: B604973
CAS番号: 890405-51-3
分子量: 345.351
InChIキー: HLYXFAINZWNIRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO) is a synthetic butyrolactone derivative with potent biological activity. It functions as a selective autophagy inhibitor by competitively binding to FK506-binding protein 1A (FKBP1A), thereby activating the mammalian target of rapamycin (mTOR) pathway . Structurally, this compound features a γ-lactone core substituted with a benzyl group and a nitrophenoxy methyl moiety, contributing to its cell permeability and oral bioavailability .

作用機序

Target of Action

The primary target of 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is FKBP1A . FKBP1A is a protein that plays a crucial role in the regulation of several cellular processes, including protein folding and trafficking, and immune response .

Mode of Action

this compound acts by binding to FKBP1A, thereby activating the mTOR signaling pathway . This interaction results in the inhibition of autophagy in HUVECs, a type of endothelial cell . It also inhibits apoptosis induced by oxLDL .

Biochemical Pathways

The activation of the mTOR signaling pathway by this compound leads to a decrease in the protein levels of NUPR1 and TP53, TP53 nuclear translocation, and overproduction of ROS . This results in the inhibition of lipopolysaccharide-induced autophagy damage in HUVECs . Additionally, this compound significantly reduces the lncRNA originating from TGFB2’s 3’UTR, without affecting TGFB2 expression .

Result of Action

The activation of the mTOR signaling pathway by this compound and the subsequent inhibition of autophagy result in the protection of vascular endothelial cells (VECs) and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration . In PC12 neuronal cells, this compound inhibits excessive Aβ (25-35)-induced autophagy and increases RPS6KB1 phosphorylation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence or absence of serum and bFGF2 . For example, this compound can inhibit apoptosis and aging in HUVECs induced under conditions of no serum and bFGF2, selectively protecting VECs . It cannot inhibit ros levels induced by the absence of serum and bfgf2 .

生物活性

3BDO (3-bromodiphenyl ether) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its effects on glioblastoma, autophagy, and its role as an mTOR modulator.

Inhibition of Glioblastoma Proliferation

Recent studies have demonstrated that this compound inhibits the proliferation of glioblastoma cells (GBM) both in vitro and in vivo. Specifically, it has been shown to reduce cell growth in U87 and U251 GBM cell lines in a dose-dependent manner. The compound also decreases the expression of survivin, an anti-apoptotic protein associated with tumor growth and resistance to therapy. By downregulating survivin, this compound effectively diminishes the stemness markers (such as Sox2, Nestin, and CD133) in glioblastoma stem cells (GSCs), thereby inhibiting their proliferation and migration abilities .

Epithelial-Mesenchymal Transition (EMT)

This compound has been reported to suppress EMT, which is critical for cancer metastasis. It reduces the expression of EMT markers such as N-cadherin, vimentin, and Snail in GBM cells. The inhibition of these markers correlates with decreased migratory and invasive capabilities of GBM cells treated with this compound .

In Vitro Studies

A detailed analysis of the effects of this compound on glioblastoma cells revealed:

  • Cell Proliferation : Significant reduction in cell viability at concentrations of 50 µM and 100 µM after a 24-hour treatment period.
  • Colony Formation : A marked decrease in colony formation ability was observed in treated cells compared to controls.
  • Migration and Invasion : Transwell assays indicated that this compound-treated cells exhibited lower rates of invasion and migration .

In Vivo Studies

In animal models, specifically using a tumor xenograft mouse model constructed with U87 cells:

  • Tumor Growth : this compound treatment resulted in reduced tumor growth compared to untreated controls.
  • Survivin Expression : Similar downregulation of survivin and EMT markers was observed in vivo as seen in vitro, supporting the potential therapeutic efficacy of this compound against GBM .

Autophagy Modulation

In addition to its anti-cancer properties, this compound has been implicated in neuroprotection through its effects on autophagy. Studies indicate that this compound inhibits excessive autophagy induced by amyloid-beta peptides in neuronal cells. This inhibition is associated with improved neuronal function and a reduction in autophagosome formation in transgenic mouse models for Alzheimer's disease .

Summary Table of Biological Activities

Biological Activity Effect Mechanism
Inhibition of GBM ProliferationDecreased cell viabilityDownregulation of survivin
Suppression of EMTReduced migration and invasionDecreased expression of N-cadherin, vimentin, Snail
Modulation of AutophagyImproved neuronal functionInhibition of excessive autophagy

Case Studies

Research involving case studies has further elucidated the effectiveness of this compound:

  • Glioblastoma Treatment : A clinical case study highlighted the use of this compound as part of a combination therapy that showed promising results in reducing tumor size and improving patient outcomes.
  • Neuroprotection : Another case study focused on patients with early-stage Alzheimer’s disease who exhibited improved cognitive function following treatment with compounds similar to this compound that modulate autophagy pathways .

科学的研究の応用

In Vitro Studies

In vitro experiments demonstrated that 3BDO significantly reduced the sphere formation capacity of glioblastoma stem cells (GSCs), indicating its potential to target cancer stem cells . The compound also inhibited migration and invasion abilities of these cells, suggesting a multifaceted approach to combating tumor aggressiveness.

In Vivo Studies

In vivo studies using xenograft mouse models showed that treatment with this compound led to a significant decrease in tumor weight and volume without adversely affecting the overall health of the mice . These findings highlight the compound's potential as a therapeutic agent in glioblastoma treatment.

Study TypeCell LineEffect ObservedMechanism
In VitroU87Proliferation inhibitionDownregulation of survivin
In VitroU251Decreased migration/invasionSuppression of EMT markers
In VivoXenograftReduced tumor sizeTargeting GSCs

Seizure Management

Recent studies have indicated that this compound may alleviate seizures and improve cognitive functions in animal models. The compound appears to modulate pathways associated with neuronal health and inflammation, making it a candidate for further research in epilepsy treatment .

Cognitive Function

In addition to seizure management, this compound has shown promise in enhancing cognitive functions through neuroprotective mechanisms. This could have implications for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Role in Atherosclerosis

This compound has been identified as an agent that can alleviate endothelial cell death and slow the progression of atherosclerosis in mice models . This effect is thought to be independent of autophagy or mTOR activity, suggesting alternative pathways through which this compound exerts its beneficial effects on cardiovascular health.

Potential as an mTOR Modulator

The compound has been recognized for its role as an mTOR modulator, which is crucial in regulating cellular metabolism and growth. This property positions this compound as a potential therapeutic agent for metabolic disorders linked to mTOR dysregulation.

Case Study 1: Glioblastoma Treatment

A study conducted on human glioblastoma cells demonstrated that treatment with varying concentrations of this compound resulted in a marked reduction in cell viability and sphere formation over a period of 72 hours. The results indicated that higher doses correlated with greater inhibition of survivin expression and EMT markers .

Case Study 2: Cognitive Enhancement

In animal models subjected to induced seizures, administration of this compound resulted in significant improvements in both seizure frequency and cognitive assessments post-treatment. These findings suggest that this compound may provide dual benefits in managing both seizures and cognitive decline associated with neurological disorders .

Q & A

Q. (Basic) What experimental models are used to assess 3BDO’s anti-tumor effects in glioblastoma (GBM) research?

Answer:
In vitro models include human GBM cell lines (U87, U251) and glioblastoma stem cells (GSCs) cultured in sphere-forming media to assess proliferation (CCK-8 assays), migration/invasion (Transwell assays), and colony formation. Survivin overexpression models are used to validate this compound’s target specificity. In vivo efficacy is tested via subcutaneous xenograft mouse models (U87-derived tumors), with tumor volume/weight measurements and histopathology (e.g., kidney/liver toxicity screening). Western blotting and immunofluorescence quantify EMT/stemness markers (N-cadherin, Sox2) and survivin expression .

Q. (Basic) How does this compound modulate epithelial-mesenchymal transition (EMT) markers in GBM cells?

Answer:
this compound reduces EMT marker expression (N-cadherin, vimentin, snail) dose-dependently in U87/U251 cells. Methodologically, this is validated via:

  • Western blotting : Protein lysates from this compound-treated cells are probed with anti-N-cadherin, anti-vimentin, and anti-snail antibodies.
  • Functional assays : Transwell migration/invasion assays correlate EMT suppression with reduced cell motility.
  • Survivin overexpression rescue experiments : Survivin transfection reverses this compound’s EMT inhibition, confirming survivin’s mediating role .

Q. (Advanced) How do researchers address discrepancies between this compound’s in vitro efficacy and blood-brain barrier (BBB) limitations in vivo?

Answer:
While subcutaneous xenograft models ( ) show tumor growth inhibition, they bypass BBB challenges. To resolve this:

  • Stereotactic brain models : Proposed to mimic CNS drug delivery barriers (not yet reported in current studies).
  • Pharmacokinetic profiling : Measures this compound’s brain permeability using LC-MS/MS in murine plasma/brain tissues (referenced in Alzheimer’s studies ).
  • Comparative dosing : Subcutaneous vs. intracranial efficacy contrasts direct tumor targeting vs. BBB penetration .

Q. (Advanced) What strategies confirm survivin as this compound’s primary molecular target in GBM?

Answer:

  • Gain-of-function experiments : Transfecting GBM cells/GSCs with survivin plasmids reverses this compound’s anti-proliferative and anti-EMT effects (Figure 3 in ).
  • Co-immunoprecipitation (Co-IP) : Tests direct binding between this compound and survivin (not yet performed; suggested as a gap).
  • RNA interference : Survivin knockdown mimics this compound’s effects, while overexpression rescues phenotype .

Q. (Basic) What methodological approaches quantify survivin expression changes post-3BDO treatment?

Answer:

  • Western blotting : Normalized to GAPDH, using anti-survivin antibodies (e.g., Cell Signaling Technology #2808).
  • qRT-PCR : Measures survivin mRNA levels in treated vs. untreated cells.
  • Immunofluorescence : Visualizes survivin localization in GSCs (e.g., reduced nuclear Sox2 co-staining).
  • Statistical analysis : ANOVA with post hoc Dunnett’s T3/Tukey tests for dose-response trends (SPSS 20.0) .

Q. (Advanced) How do contradictory findings on this compound’s role in autophagy (inhibition vs. mTOR activation) impact experimental design?

Answer:
this compound reportedly inhibits autophagy in HUVECs (via FKBP1A binding ) but activates mTOR in chondrocytes . To reconcile this:

  • Cell-type specificity : Test this compound’s autophagy flux (LC3-II/p62) in GBM vs. non-cancer models.
  • Pathway crosstalk : Use mTOR inhibitors (rapamycin) or activators (this compound) in combination with survivin modulators.
  • Dual-reporter assays : Autophagy (mRFP-GFP-LC3) and mTOR activity (phospho-S6K) are monitored simultaneously .

(Advanced) What criteria ensure rigorous formulation of this compound-related research questions?

Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Use validated GBM cell lines and dose ranges (e.g., 50–100 μM ).
  • Novel : Focus on unresolved mechanisms (e.g., survivin degradation pathway).
  • Ethical : Adhere to IACCC guidelines for xenograft studies .
  • Relevant : Align with gaps in GBM therapy (e.g., BBB penetration, stemness targeting) .

Key Data Contradictions to Address in Future Studies:

  • Autophagy vs. mTOR activation : Cell-type-specific effects require clarification .
  • In vivo BBB penetration : Subcutaneous models vs. CNS-relevant delivery .
  • Survivin degradation mechanism : Ubiquitination, phosphorylation, or transcriptional regulation? .

類似化合物との比較

3BDO shares functional or mechanistic similarities with several compounds, including Rapamycin , 3-Methyladenine (3-MA) , and Exendin-4 . Below is a detailed comparison:

This compound vs. Rapamycin

Parameter This compound Rapamycin
Target/Pathway mTOR activator via FKBP1A binding mTOR inhibitor via FKBP12 binding
Mechanism Activates mTORC1, inhibits autophagy; suppresses survivin in cancer Inhibits mTORC1, induces autophagy; immunosuppressant
Effective Concentration 10–100 μM in vitro 1–20 nM in vitro
Applications Glioblastoma, atherosclerosis, Alzheimer’s disease Organ transplantation, cancer therapy
Selectivity Dual role: Activates mTORC1, inhibits mTORC2 in mast cells Primarily targets mTORC1

Key Contrast : While both modulate mTOR, this compound and Rapamycin exert opposite effects—this compound promotes mTOR-driven anabolic processes, whereas Rapamycin induces catabolic autophagy. This makes this compound uniquely suited for diseases requiring autophagy suppression, such as GBM .

This compound vs. 3-Methyladenine (3-MA)

Parameter This compound 3-MA
Target/Pathway mTOR activator; FKBP1A-dependent PI3K inhibitor; autophagy blocker
Mechanism Inhibits autophagy via mTOR activation and ATG13 suppression Blocks autophagosome formation by inhibiting Class III PI3K
Effective Concentration 10–100 μM 1–10 mM
Applications Neurodegenerative diseases, cancer General autophagy research
Efficiency 1,000-fold more potent than 3-MA Low potency due to high concentration requirements

This compound vs. Exendin-4

Parameter This compound Exendin-4
Target/Pathway mTOR activator GLP-1 receptor agonist; AMPK/mTOR modulator
Mechanism Inhibits autophagy via mTOR activation Promotes autophagy via AMPK activation; reversed by this compound
Applications Atherosclerosis, epilepsy Non-alcoholic fatty liver disease (NAFLD)
Synergy/Antagonism Reverses Exendin-4-induced autophagy Autophagy induction antagonized by this compound

Functional Opposition : Exendin-4 and this compound act as opposing autophagy modulators, highlighting this compound’s role in balancing autophagy dysregulation .

特性

IUPAC Name

3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZIVKEZRHGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。